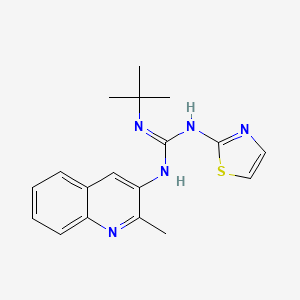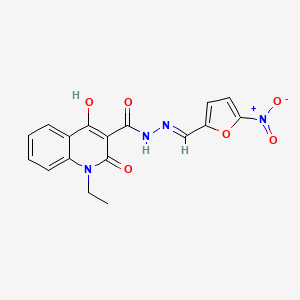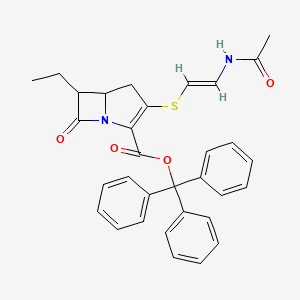
Tetrasodium 4,4'-carbonyldiphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 4,4’-carbonyldiphthalate is a chemical compound with the molecular formula C20H14Na4O12. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-carbonyldiphthalate typically involves the reaction of phthalic anhydride with sodium carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of tetrasodium 4,4’-carbonyldiphthalate is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tetrasodium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tetrasodium 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent.
Tetrasodium pyrophosphate: Used in detergents and as a dispersing agent.
Uniqueness
Tetrasodium 4,4’-carbonyldiphthalate is unique due to its specific structure and properties, which make it suitable for applications that other similar compounds may not be able to fulfill. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other compounds .
Propiedades
Número CAS |
68123-48-8 |
|---|---|
Fórmula molecular |
C17H6Na4O9 |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
tetrasodium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Na/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
Clave InChI |
IWTKLQMUXFOIAG-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Números CAS relacionados |
2479-49-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)





silane](/img/structure/B14456542.png)




